7-tert-butyl-2,2,4-trimethyl-1H-quinolin-6-ol;hydrochloride
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Overview
Description
7-tert-butyl-2,2,4-trimethyl-1H-quinolin-6-ol;hydrochloride is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-2,2,4-trimethyl-1H-quinolin-6-ol;hydrochloride typically involves the reaction of anthranilic acid derivatives with tert-butyl and trimethyl substituents under controlled conditions. The process may include steps such as cyclization, alkylation, and subsequent purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-2,2,4-trimethyl-1H-quinolin-6-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
7-tert-butyl-2,2,4-trimethyl-1H-quinolin-6-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-tert-butyl-2,2,4-trimethyl-1H-quinolin-6-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Known for its pharmaceutical applications.
2,4-Dihydroxyquinoline: Produced by various organisms and has distinct biological properties.
Uniqueness
7-tert-butyl-2,2,4-trimethyl-1H-quinolin-6-ol;hydrochloride is unique due to its specific tert-butyl and trimethyl substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-tert-butyl-2,2,4-trimethyl-1H-quinolin-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-10-9-16(5,6)17-13-8-12(15(2,3)4)14(18)7-11(10)13;/h7-9,17-18H,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLUZFXQHKLDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC(=C(C=C12)O)C(C)(C)C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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